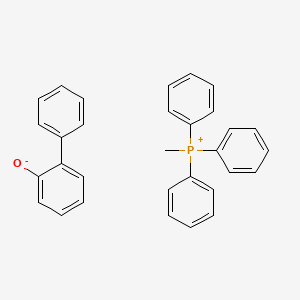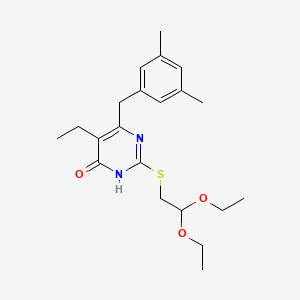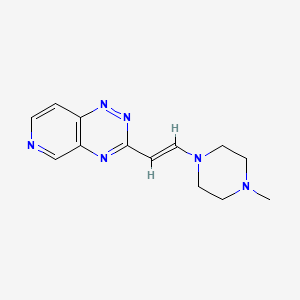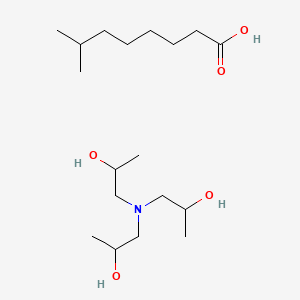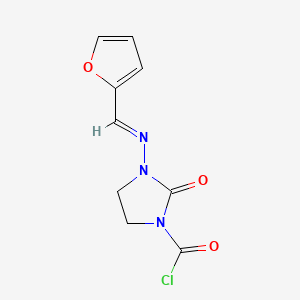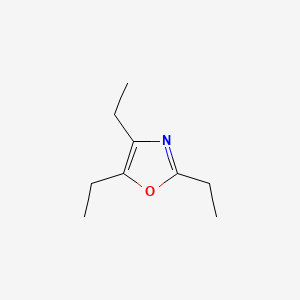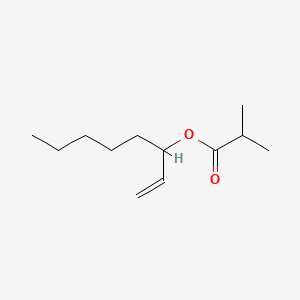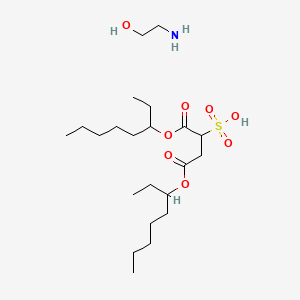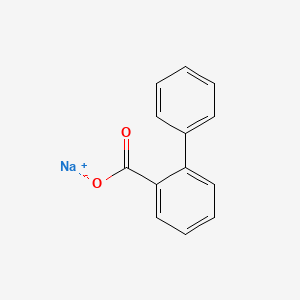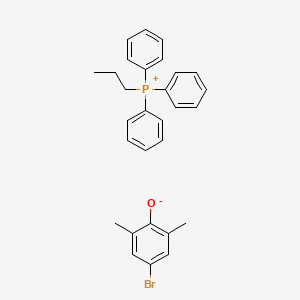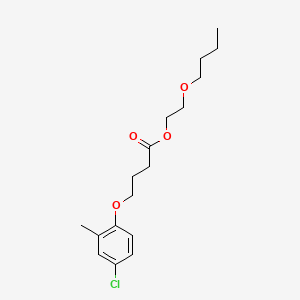![molecular formula C30H12Cl2O2 B12684187 6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione CAS No. 85153-39-5](/img/structure/B12684187.png)
6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione is a complex organic compound with the molecular formula C₃₀H₁₂Cl₂O₂ It is characterized by its unique structure, which includes two chlorine atoms and two ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of chlorine atoms and ketone groups. Common reagents used in these reactions include chlorinating agents and oxidizing agents. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents. The industrial process may also involve continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione involves its interaction with specific molecular targets. The chlorine atoms and ketone groups play a crucial role in its reactivity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,14-Dibromoaceanthryleno[2,1-a]aceanthrylene-5,13-dione: Similar structure but with bromine atoms instead of chlorine.
6,14-Difluoroaceanthryleno[2,1-a]aceanthrylene-5,13-dione: Fluorine atoms replace chlorine atoms.
6,14-Dimethylaceanthryleno[2,1-a]aceanthrylene-5,13-dione: Methyl groups instead of chlorine atoms.
Uniqueness
6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione is unique due to the presence of chlorine atoms, which influence its reactivity and potential applications. The chlorine atoms can be selectively substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.
Eigenschaften
CAS-Nummer |
85153-39-5 |
|---|---|
Molekularformel |
C30H12Cl2O2 |
Molekulargewicht |
475.3 g/mol |
IUPAC-Name |
12,26-dichlorooctacyclo[15.11.1.13,11.02,16.04,9.018,23.025,29.015,30]triaconta-1(29),2,4,6,8,11,13,15(30),16,18,20,22,25,27-tetradecaene-10,24-dione |
InChI |
InChI=1S/C30H12Cl2O2/c31-19-12-10-18-24-22-14-6-2-4-8-16(14)30(34)28-20(32)11-9-17(26(22)28)23(24)21-13-5-1-3-7-15(13)29(33)27(19)25(18)21/h1-12H |
InChI-Schlüssel |
MLJHQWODFQNJMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C5=C6C(=C(C=C5)Cl)C(=O)C7=CC=CC=C7C6=C4C8=C3C(=C(C=C8)Cl)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


